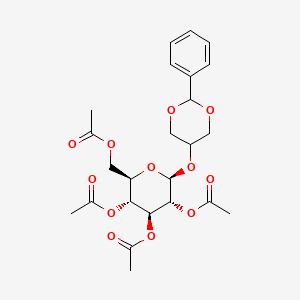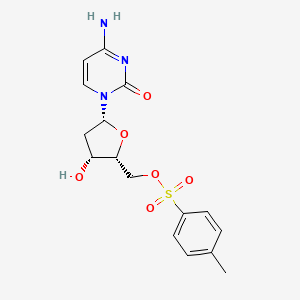![molecular formula C₃₁H₅₂O₃Si B1141325 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester CAS No. 146177-13-1](/img/structure/B1141325.png)
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
説明
(3β)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester is an intermediate in the preparation of Vitamin D2 derivatives.
科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis in Bile Acid Metabolites : This compound plays a role in the synthesis of bile acid metabolites, particularly in the study of Niemann-Pick disease type C1. It has been used in the synthesis of 3-sulfooxy-7-N-acetylglucosaminyl-24-amidated conjugates of bile acid, highlighting its importance in understanding unusual major metabolites of bile acid in certain diseases (Iida et al., 2006).
Synthesis of Haptens for Neuroactive Steroids : The compound has been employed in the synthesis of haptens, which are crucial for the development of immunoassays of neuroactive steroids. This application is significant in understanding and measuring the levels of certain steroids in biological systems (Černý et al., 2006).
Synthesis of Triterpenoids : In the realm of natural products chemistry, it has been used in synthesizing various triterpenoids, compounds with potential biological activity, from sources like Sanguisorba officinalis (Liu et al., 2005).
Use in Isomerization Reactions : This compound finds application in isomerization reactions of olefins, particularly in organic synthesis, showcasing its versatility in creating various organic compounds (Wakamatsu et al., 2000).
Ester-linked Lithocholic Acid Dimers Synthesis : It is instrumental in synthesizing ester-linked lithocholic acid dimers, significant in studying bile acid chemistry and its implications in biological systems (Nahar & Turner, 2003).
Soft Coral Derivatives Study : Utilized in the isolation and study of compounds from soft coral, indicating its application in marine natural products and their potential biomedical applications (Wang et al., 2009).
Pharmaceutical and Medicinal Chemistry
Synthesis in Cryptophycin-24 (Arenastatin A) : This compound is used in the synthesis of major components of cryptophycins, which are vital in the study of potential cancer treatments (Eggen et al., 2000).
Selective Silylation in Fatty Acids Quantification : It's used in the selective silylation of fatty acids, which is critical in their quantification and study, particularly in gas chromatography and mass spectrometry applications (Woollard, 1983).
Synthesis of Bile Acids : This compound is crucial in the synthesis of various bile acids, which are essential for understanding lipid metabolism and potential implications in various diseases (Shalon & Elliott, 1976).
作用機序
Target of Action
The tert-butyl group in this compound is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
The compound’s mode of action is likely related to the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The tert-butyl group’s unique reactivity pattern is highlighted by its characteristic applications. It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of tert-butyl esters in synthetic organic chemistry suggests that they may have significant bioavailability .
Result of Action
The result of the compound’s action is the efficient and sustainable synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the use of flow microreactor systems, which make the process more efficient, versatile, and sustainable compared to the batch . The environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. The TBDMS group in the compound provides steric hindrance, which can influence its interaction with enzymes and proteins. This compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and esterases, by acting as a substrate or inhibitor. The nature of these interactions often involves the hydrolysis of the ester bond, leading to the release of the active cholic acid derivative .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in lipid metabolism and homeostasis. It has been observed to modulate gene expression related to lipid synthesis and degradation, thereby affecting cellular metabolism. Additionally, the compound can alter membrane fluidity and integrity due to its interaction with lipid bilayers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The TBDMS group enhances the compound’s affinity for lipid-binding proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit lipase activity by binding to the enzyme’s active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with nuclear receptors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is enhanced by the TBDMS group, which protects it from rapid degradation. Over extended periods, the compound may undergo hydrolysis, leading to the release of the active cholic acid derivative. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance lipid metabolism and improve metabolic health. At higher doses, it may exhibit toxic effects, such as liver damage and altered lipid profiles. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as lipases and esterases, which catalyze its hydrolysis to release the active cholic acid derivative. This process can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters. These interactions facilitate the compound’s localization to specific cellular compartments, such as lipid droplets and membranes. The TBDMS group enhances the compound’s lipophilicity, promoting its accumulation in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound is primarily localized to lipid droplets and membranes, where it can exert its effects on lipid metabolism. Targeting signals and post-translational modifications may further direct the compound to specific organelles, enhancing its functional activity .
特性
IUPAC Name |
methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGZTWCDLZWHA-LBUIIUJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)








![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

